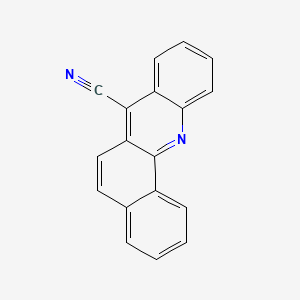
Benz(c)acridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz©acridine-7-carbonitrile is a chemical compound with the molecular formula C18H10N2 It is known for its unique structure, which includes a fused benzene and acridine ring system with a nitrile group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobiphenyl with phthalic anhydride, followed by cyclization and subsequent introduction of the nitrile group. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Benz©acridine-7-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benz©acridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz©acridine-7-carboxylic acid, while reduction may yield benz©acridine-7-amine.
Applications De Recherche Scientifique
Benz©acridine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz©acridine-7-carbonitrile involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapies. The molecular targets include DNA and related enzymes, and the pathways involved are those related to DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz©acridine: Similar structure but lacks the nitrile group.
Acridine: A simpler structure with only the acridine ring system.
Phenanthridine: Another nitrogen-containing polycyclic aromatic compound.
Uniqueness
Benz©acridine-7-carbonitrile is unique due to the presence of the nitrile group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propriétés
Numéro CAS |
3123-27-1 |
|---|---|
Formule moléculaire |
C18H10N2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
benzo[c]acridine-7-carbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-16-14-7-3-4-8-17(14)20-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10H |
Clé InChI |
QEKSMGPWTCRUMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



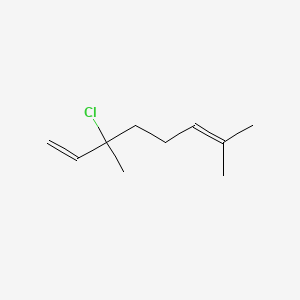
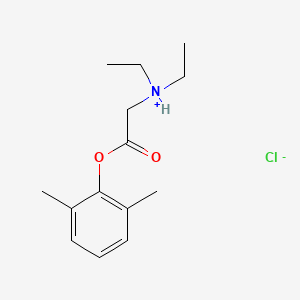
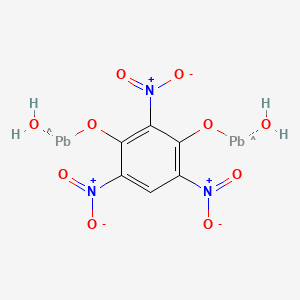

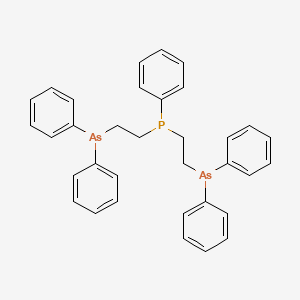
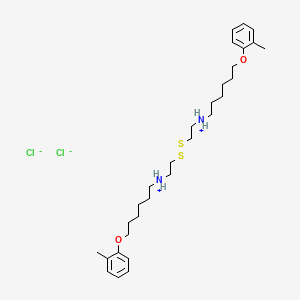
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
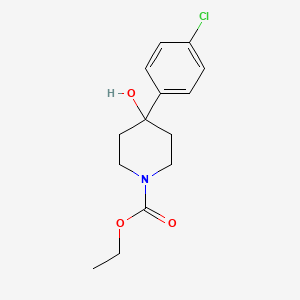
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)




